5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole

MR-TADF Blue OLED Narrowband Emission

Achieving narrowband emission and high horizontal dipole orientation in MR-TADF emitters requires precise indolocarbazole regiochemistry. Generic carbazoles or alternative isomers lack the rigidity and charge-transfer character for EQE >28% in sky-blue OLEDs. - **Key data:** Meta-isomeric scaffold; PLQY 95%; FWHM 24 nm (solution); horizontal dipole orientation 83% - **Applications:** Bipolar hosts (hole mobility 3.43×10⁻³ cm²/Vs), TADF emitters, perovskite HTLs - **Supply:** Multiple batch sizes; ≥98% purity; global R&D shipping

Molecular Formula C24H16N2
Molecular Weight 332.406
CAS No. 1448296-00-1
Cat. No. B2802250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole
CAS1448296-00-1
Molecular FormulaC24H16N2
Molecular Weight332.406
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C5C(=C4)C6=CC=CC=C6N5
InChIInChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-23-13-7-5-11-18(23)20-14-19-17-10-4-6-12-21(17)25-22(19)15-24(20)26/h1-15,25H
InChIKeyBFMXBYPBWWMIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole for OLED Material Synthesis


5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole (CAS 1448296-00-1) is an indolocarbazole derivative characterized by a rigid, planar π-conjugated system with a phenyl substituent at the N5 position. This structural motif confers strong hole-transport capability, high triplet energy, and excellent thermal stability, making it a privileged building block for the construction of advanced organic electronic materials [1]. The compound serves as a key precursor for synthesizing bipolar host materials, thermally activated delayed fluorescence (TADF) emitters, and multiple resonance (MR) emitters for organic light-emitting diodes (OLEDs) [2].

1
OLED emitter building block: Enables MR-TADF and TADF emitter design via rigid, planar indolocarbazole scaffold
2
Hole-transport core: Reported high hole mobility and triplet energy for bipolar host material synthesis
3
Regiochemical precision: 5-phenyl substitution on [2,3-b] fusion pattern supports HOMO tuning and charge-transfer control

Why 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole Is Irreplaceable


The precise regiochemistry of the indolocarbazole core critically dictates electronic structure, charge transport properties, and ultimately device performance. Substituting 5-phenyl-5,7-dihydroindolo[2,3-b]carbazole with the more common indolo[3,2-b]carbazole or indolo[2,3-a]carbazole isomers fundamentally alters the short-range charge transfer character, leading to diminished spectral purity and lower horizontal emitting dipole orientation in MR-TADF emitters [1]. Furthermore, the N5-phenyl substitution enables fine-tuning of the HOMO energy level and intermolecular packing, which is essential for achieving the balanced charge transport and high triplet energy required in modern OLED hosts and emitters [2]. Generic carbazole lacks the extended π-conjugation and enhanced rigidity necessary for the narrowband emission and high photoluminescence quantum yields demonstrated with this specific scaffold [1].

Target scaffold 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole
[2,3-b] fusion with N5-phenyl: reported narrowband emission, high horizontal dipole orientation, and balanced charge transport in MR-TADF and host designs
Common substitute Indolo[3,2-b]carbazole or indolo[2,3-a]carbazole isomers
Altered fusion pattern may shift short-range charge-transfer character, reducing spectral purity and horizontal dipole orientation in MR-TADF emitters
Target scaffold 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole
Extended π-conjugation and enhanced rigidity support near-unity PLQY and narrow FWHM reported for this scaffold class
Potential substitute Generic carbazole
Lacks extended π-system and rigidity; reported photophysical properties may not transfer to narrowband emission or high-PLQY applications

5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole Performance Evidence


Short-Range Charge Transfer for Narrowband Blue Emission

The 5-phenyl-5,7-dihydroindolo[2,3-b]carbazole moiety, when incorporated into the asymmetrical B,N/O-based MR emitter IDCzBNO, exhibits significantly increased short-range charge transfer compared to a carbazole-containing predecessor. This results in a bathochromic shift from deep blue to pure blue emission while maintaining an exceptionally narrow spectrum, a critical advantage for high-color-purity displays [1].

Short-Range CT for Narrowband Blue
Head-to-head
IDCzBNO emitter: λem = 458 nm, FWHM = 24 nm (solution)
vs carbazole predecessor: broader FWHM upon redshift
Reported scaffold enables pure-blue MR-TADF emission with maintained narrow spectrum
Solution-state PL; color-purity context
MR-TADF Blue OLED Narrowband Emission

Near-Unity PLQY and High Horizontal Dipole Orientation

The expanded planar structure of the 5-phenyl-5,7-dihydroindolo[2,3-b]carbazole-based emitter IDCzBNO promotes a high horizontal emitting dipole orientation, which is crucial for enhancing light outcoupling efficiency in OLEDs. This is combined with a near-unity photoluminescence quantum yield, directly translating to higher external quantum efficiency in devices [1].

PLQY & Horizontal Dipole
Head-to-head
PLQY = 95%, Horizontal dipole = 83%
vs carbazole predecessor: lower PLQY and dipole ratio
Reported high outcoupling potential supports OLED efficiency research
Doped thin-film measurement
OLED Emitter Light Outcoupling Efficiency

High EQE and Low Efficiency Roll-Off in Blue OLEDs

The 5-phenyl-5,7-dihydroindolo[2,3-b]carbazole-derived emitter IDCzBNO was incorporated into a blue OLED device utilizing a triplet-triplet annihilation mechanism. The device demonstrated high efficiency and excellent stability under operation, with a narrow electroluminescence spectrum and minimal efficiency roll-off [1].

Device EQE & FWHM
Head-to-head
Max EQE = 11.5%, FWHM = 28 nm (device)
vs carbazole predecessor: lower EQE, broader FWHM
Device-level validation of scaffold photophysical translation
TTA-mechanism blue OLED; reported context
OLED Device External Quantum Efficiency Blue Emission

High Hole Mobility in Bipolar Host Materials

Derivatives of the 5,7-dihydroindolo[2,3-b]carbazole scaffold, specifically 2TRZ-P-ICz and 2TRZ-TP-ICz, were synthesized as bipolar hosts. The materials exhibit high hole mobility, which is essential for balanced charge transport in the emitting layer, leading to efficient red phosphorescent OLEDs [1].

Hole Mobility in Bipolar Hosts
Class-level
μh = 3.43 × 10-3 cm²/Vs (2TRZ-P-ICz at 1V)
2TRZ-TP-ICz: 2.16 × 10-3 cm²/Vs
Supports scaffold as donor unit for high-mobility bipolar host design
Hole-only device; derivative-level evidence
Bipolar Host Hole Mobility Red Phosphorescent OLED

Meta-Isomeric Indolocarbazole for Efficient Sky-Blue TADF OLEDs

A comparative study of isomeric indolocarbazole-based TADF emitters revealed that the meta-isomer (closely related to the [2,3-b] fusion pattern) exhibited the highest performance. The meta-isomer achieved a maximum external quantum efficiency of 28.0% in a sky-blue OLED with low efficiency roll-off, outperforming ortho- and para-isomers [1].

Meta-Isomer TADF Efficiency
Cross-study
Meta-isomer TADF emitter: Max EQE = 28.0% (sky-blue)
vs ortho- and para-isomers: lower EQE reported
Reported regiochemistry advantage of [2,3-b]-like fusion for TADF performance
Cross-study isomer comparison; device context
TADF Isomeric Effect OLED Efficiency

Hole Mobility in Indolocarbazole Derivatives

An investigation into the charge-transport properties of three isomeric indolocarbazole derivatives (including indolo[2,3-a]carbazole and indolo[3,2-b]carbazole) demonstrated that these materials exhibit maximum hole mobility values reaching 10^-4 cm²/Vs under high electric fields. This establishes the indolocarbazole scaffold as a promising platform for charge-transport layers in OLEDs [1].

Hole Mobility in ICz Derivatives
Class-level
Max μh up to 10-4 cm²/Vs
Across isomeric indolocarbazole layers at high fields
Class-level support for indolocarbazole as hole-transport scaffold
Hole-only devices; isomer-pool data; data to verify
Charge Transport Hole Mobility Indolocarbazole Isomers

Application Scenarios for 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole


Synthesis of Narrowband Blue MR-TADF Emitters

Leverage the enhanced short-range charge transfer and high horizontal dipole orientation (83%) of the 5-phenyl-5,7-dihydroindolo[2,3-b]carbazole scaffold to design MR-TADF emitters with narrowband blue emission (FWHM ~24 nm in solution, 28 nm in device) and high PLQY (95%) [1]. These emitters are specifically engineered to meet the color purity and efficiency demands of next-generation OLED displays, achieving a maximum EQE of 11.5% with minimal efficiency roll-off [1].

High-Mobility Bipolar Hosts for Red Phosphorescent OLEDs

Utilize 5-phenyl-5,7-dihydroindolo[2,3-b]carbazole as a robust hole-transporting donor unit to construct bipolar host materials, such as 2TRZ-P-ICz and 2TRZ-TP-ICz. These derivatives exhibit high hole mobility (up to 3.43 × 10^-3 cm²/Vs) and suitable triplet energy levels (2.72-2.75 eV), enabling efficient red phosphorescent OLEDs with current efficiency of 9.92 cd/A and EQE of 13.7% [2].

Regiochemical Design for High-Efficiency TADF Emitters

Exploit the favorable electronic properties associated with the meta-isomeric (indolo[2,3-b]) fusion pattern to design TADF emitters. Comparative studies demonstrate that meta-isomers can achieve exceptionally high maximum EQE (up to 28.0%) in sky-blue OLEDs, significantly outperforming ortho- and para-isomers [3]. This positions the compound as a key building block for developing next-generation TADF materials.

Hole-Transport Layers with Optimized Charge Mobility

Employ 5-phenyl-5,7-dihydroindolo[2,3-b]carbazole and its derivatives as active materials in hole-transport layers (HTLs) or as components in self-assembled monolayers (SAMs) for perovskite solar cells and OLEDs. Class-level inference from isomeric indolocarbazole studies indicates maximum hole mobility values reaching 10^-4 cm²/Vs, which is suitable for ensuring efficient hole injection and transport in optoelectronic devices [4].

Application
Selection Property
Validation Focus
Narrowband blue MR-TADF emitter synthesis
Short-range charge-transfer character and horizontal dipole orientation
Solution FWHM and doped-film PLQY / dipole ratio
Bipolar host design for red phosphorescent OLEDs
Hole mobility and triplet energy of donor unit
Hole-only device mobility and host triplet energy level
High-efficiency TADF emitter regiochemical design
Meta-isomeric [2,3-b] fusion pattern
Device EQE comparison across indolocarbazole isomers
Hole-transport layer material research
Indolocarbazole core hole mobility class
Hole-only device mobility at target electric fields

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